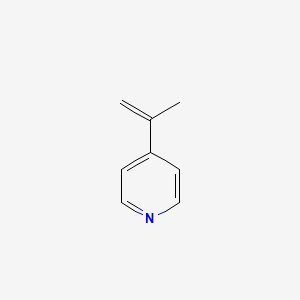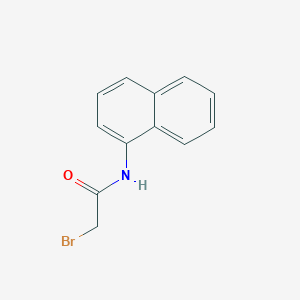
2-Chloroquinoline-4-carboxamide
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Chloroquinoline-4-carboxamide are protein kinases (PKs), which are the main regulators of cell survival and proliferation . This compound has shown potential as an anticancer agent, particularly against cell lines such as MCF-7, CACO, HepG-2, and HCT-116 .
Mode of Action
This compound: interacts with its targets, the protein kinases, leading to changes in their activity. Specifically, it has been found to inhibit Pim-1 kinase . This inhibition disrupts the normal functioning of the kinases, leading to a decrease in cell survival and proliferation .
Biochemical Pathways
The action of This compound affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This leads to a decrease in cell survival and proliferation, particularly in cancer cells .
Result of Action
The result of the action of This compound is a decrease in cell survival and proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis and the inhibition of protein kinases .
Biochemical Analysis
Biochemical Properties
2-Chloroquinoline-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to interact with several protein kinases, including Pim-1 kinase, which is involved in cell survival and proliferation . The compound inhibits Pim-1 kinase activity, leading to the down-regulation of anti-apoptotic proteins such as Bcl-2 and the up-regulation of pro-apoptotic proteins such as BAX and Caspase-3 . These interactions result in the induction of apoptosis in cancer cells.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to induce apoptosis by modulating the expression of key regulatory proteins . It down-regulates the expression of Bcl-2, an anti-apoptotic protein, and up-regulates the expression of BAX and Caspase-3, which are pro-apoptotic proteins . Additionally, this compound inhibits cell proliferation by targeting Pim-1 kinase, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with protein kinases, particularly Pim-1 kinase . The compound binds to the active site of Pim-1 kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, resulting in the induction of apoptosis . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anticancer activity, inducing apoptosis and inhibiting cell proliferation in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity, inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that are subsequently excreted from the body . The compound’s metabolism affects its bioavailability and therapeutic efficacy, highlighting the importance of understanding its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within cells influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other biomolecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications influence the compound’s stability, activity, and therapeutic efficacy.
Preparation Methods
The synthesis of 2-Chloroquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and amide formation . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to minimize environmental impact .
Chemical Reactions Analysis
2-Chloroquinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution at the 2-chloro position, often using reagents like phenylacetylene in the presence of palladium catalysts.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired product.
Condensation Reactions: The compound can form amides through condensation reactions with substituted carboxylic acids in the presence of coupling agents like EDC and TEA.
Scientific Research Applications
2-Chloroquinoline-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antimalarial, and anticancer agents.
Biological Research: The compound is utilized in studies involving DNA synthesis inhibition and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of dyes, catalysts, and materials for electronic devices.
Comparison with Similar Compounds
2-Chloroquinoline-4-carboxamide can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Known for its antimicrobial and anticancer properties.
6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Exhibits potent antiproliferative activity against cancer cells.
2-Phenylquinoline-4-carboxylic acid: Used in the synthesis of various bioactive compounds.
These compounds share similar core structures but differ in their specific substitutions and resulting biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
2-chloroquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZFJWCMEHEJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350687 | |
| Record name | 2-chloroquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-16-3 | |
| Record name | 2-chloroquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 2-chloroquinoline-4-carboxamide derivatives?
A1: The research paper [] focuses on the synthesis and antibacterial activity of novel quinoline carboxamide derivatives, including 2-chloroquinoline-4-carboxamides. The key finding is that these synthesized compounds demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. The study does not delve into the specific mechanism of action or other properties of these compounds.
Q2: What are the limitations of the information available in the research paper about the structure-activity relationship (SAR) of 2-chloroquinoline-4-carboxamides?
A2: While the paper [] describes the synthesis of various this compound derivatives, it provides limited information on the specific impact of structural modifications on antibacterial activity, potency, and selectivity. Further studies are needed to establish a comprehensive SAR profile for this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)
![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)




![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)


